[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a piperazine ring and an oxazole ring
Preparation Methods
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorophenylpiperazine with 4-ethoxyphenyl-1,2-oxazole-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. For instance, the piperazine ring can interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. The oxazole ring may also play a role in modulating the compound’s activity by interacting with different enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone include:
[4-(4-Bromophenyl)piperazin-1-yl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone: This compound has a bromine atom instead of chlorine and a methoxy group instead of ethoxy, which may alter its chemical and biological properties.
(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound lacks the oxazole ring, making it structurally simpler but potentially less versatile in its applications.
The uniqueness of this compound lies in its combination of the piperazine and oxazole rings, which confer specific chemical and biological properties that are not present in simpler analogs .
Properties
Molecular Formula |
C22H22ClN3O3 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-28-19-8-6-16(7-9-19)21-15-20(24-29-21)22(27)26-12-10-25(11-13-26)18-5-3-4-17(23)14-18/h3-9,14-15H,2,10-13H2,1H3 |
InChI Key |
XIPROPYMXSVMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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